molecular formula C5H4Br2N2O B080806 4,5-Dibromo-2-methylpyridazin-3(2H)-one CAS No. 13645-74-4

4,5-Dibromo-2-methylpyridazin-3(2H)-one

Cat. No.: B080806
CAS No.: 13645-74-4
M. Wt: 267.91 g/mol
InChI Key: SLVVMPLOQDFREV-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylpyridazin-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C5H4Br2N2O and its molecular weight is 267.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including pyridazinone derivatives, are pivotal in the development of new drugs due to their diverse biological activities. The structural variations offered by these compounds enable the synthesis of drugs with a wide range of therapeutic effects. For example, triazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and antitumoral properties, showcasing the importance of heterocyclic chemistry in identifying new therapeutic agents (Ferreira et al., 2013).

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds, such as 3-thioxo-1,2,4-triazin-5-ones, are subjects of significant interest. These compounds serve as vital probes in medicinal, pharmacological, and biological fields, indicating the potential for 4,5-Dibromo-2-methylpyridazin-3(2H)-one to be used in similar contexts (Makki, Abdel-Rahman, & Alharbi, 2019).

Therapeutic Applications

While the direct research on this compound is scarce, the therapeutic potential of related heterocyclic compounds is well-documented. These compounds are integral to developing treatments for various diseases, underlining the importance of continued research and development in this area. For instance, the advancement in spiropyrans and spirooxazines highlights the creation of novel, multifunctional materials due to their physicochemical property changes under specific stimuli, which could be relevant for the applications of this compound in creating responsive materials or drugs (Xia, Xie, & Zou, 2017).

Properties

IUPAC Name

4,5-dibromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVMPLOQDFREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159796
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13645-74-4
Record name 4,5-Dibromo-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13645-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the challenges associated with using 4,5-dibromo-2-methylpyridazin-3(2H)-one in Suzuki-Miyaura reactions, and how does the study address them?

A1: While this compound is a promising substrate for synthesizing diverse pyridazinone derivatives via Suzuki-Miyaura reactions, achieving selective product formation can be challenging. This is due to the possibility of competing hydrodebromination reactions occurring alongside the desired coupling. The study investigates this challenge by exploring the efficiency of various palladium-based catalysts in reactions with ferrocene boronates. Interestingly, the research identifies conditions leading to significant amounts of 4- and 5-ferrocenyl-2-methylpyridazin-3(2H)-ones (resulting from hydrodebromination) alongside the expected disubstituted product []. Additionally, a unique asymmetric bi-pyridazinone-bridged ferrocenophane was observed, highlighting the complexity of these reactions.

Q2: How does the study elucidate the mechanism of hydrodebromination in these reactions?

A2: The researchers employed Density Functional Theory (DFT) modeling to understand the formation of different products. By studying the structures and potential transformations of key bromo-, ferrocene-, and phenyl-containing carbopalladated intermediates, they proposed plausible mechanisms for the observed regioselectivity in the hydrodebromination process []. Further supporting their findings, deuterium labeling experiments with DMF-d7–H2O (4:1) and DMF–D2O (4:1) provided evidence for DMF's role as a hydrogen transfer agent in these reactions.

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